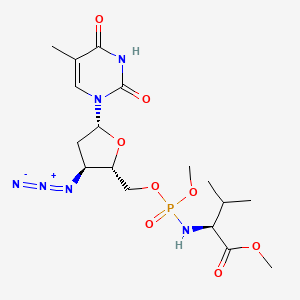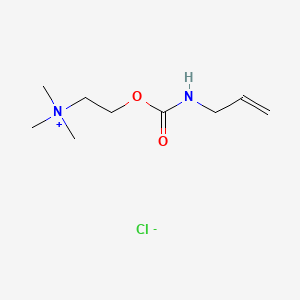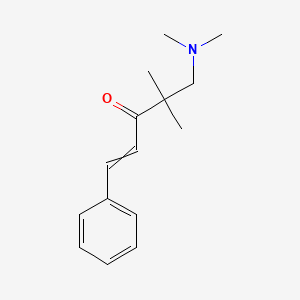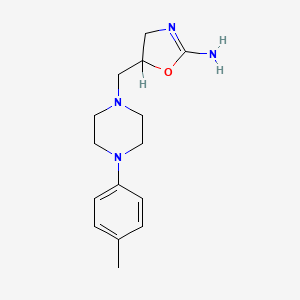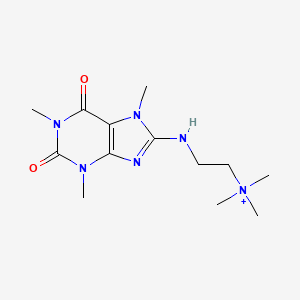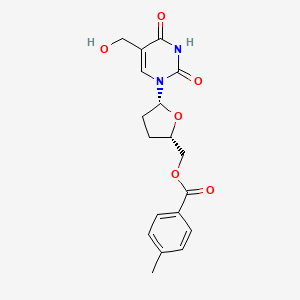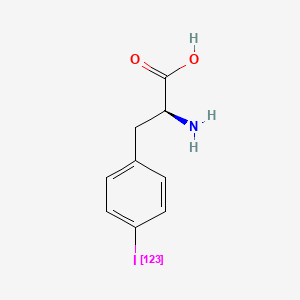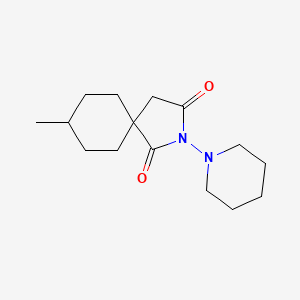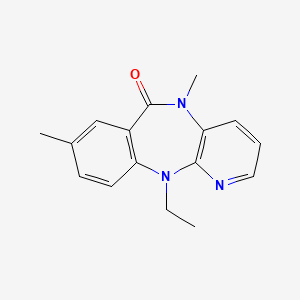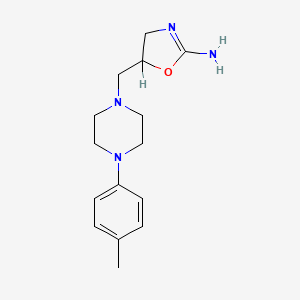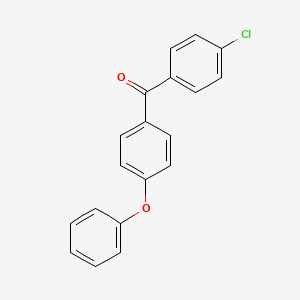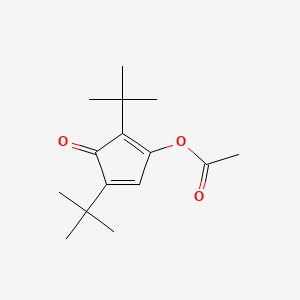
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- is a complex organic compound with a unique structure that includes a cyclopentadienone core substituted with acetyloxy and tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- typically involves the following steps:
Formation of the Cyclopentadienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetyloxy Group: The acetyloxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Addition of tert-Butyl Groups: The tert-butyl groups can be added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentadienone core to a cyclopentanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopentadienone core can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to modifications that affect their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Cyclopentadien-1-one, 3,4-bis(1,1-dimethylethyl)-: Similar structure but lacks the acetyloxy group.
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis(1,1-dimethylethyl)-: Contains additional tert-butyl groups, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
86451-21-0 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(2,4-ditert-butyl-3-oxocyclopenta-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C15H22O3/c1-9(16)18-11-8-10(14(2,3)4)13(17)12(11)15(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
UDVBDPHEYTVRLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


